
3-Amino-3-(2-nitrophenyl)propanoic acid
Vue d'ensemble
Description
3-Amino-3-(2-nitrophenyl)propanoic acid, also known as 2-nitrophenylalanine, is an amino acid that has been studied for its potential applications in various scientific fields. It is an important intermediate in chemical synthesis and has been used in a variety of research applications.
Applications De Recherche Scientifique
Synthesis Processes
3-Amino-3-(2-nitrophenyl)propanoic acid plays a role in various synthesis processes. For instance, a study demonstrated a short and effective synthesis of ethyl 3‐(3‐aminophenyl)propanoate using 3‐nitrobenzaldehyde, highlighting the use of stannous chloride as a reducing agent in ethanol, enabling simultaneous esterification of the carboxylic acid (Nagel, Radau, & Link, 2011). Additionally, compounds such as (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid were synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).
Spectroscopic Profiling
Spectroscopic profiling, involving FT-IR, FT-Raman, and UV–Visible spectra, has been conducted on 3-Amino-3-(2-nitrophenyl) propanoic acid. This helps analyze the molecule's bonding, anti-bonding nature, nonlinear optical, electronic, and thermodynamic nature. Molecular docking investigations also indicated low toxicity levels and significant interaction with different proteins (Abraham et al., 2018).
Esterase-Like Activity Inhibition
Human Serum Albumin's esterase-like activity can be inhibited by ligand binding to the FA3-FA4 cleft, which involves hydrolysis of 4-nitrophenyl esters. This study illustrates the role of this compound in understanding the interactions and inhibitions related to human serum albumin (Ascenzi et al., 2015).
Biological Applications
Research into the biological applications of this compound includes studies on its interactions with ruminal microorganisms and their ability to detoxify certain plant toxins. This research provides insights into the metabolic pathways and detoxification reactions critical for ruminant animals (Anderson, Rasmussen, & Allison, 1993).
Chemical Reactions and Derivatives
Various chemical reactions and derivatives involving this compound are studied, such as its role in the synthesis of different compounds like Dabigatran Etexilate and other complex molecules. These studies contribute to understanding the chemical properties and potential applications of this compound in different contexts (Huansheng, 2013).
Safety and Hazards
Orientations Futures
There are ongoing research efforts to utilize 3-Amino-3-(2-nitrophenyl)propanoic acid in various applications. For instance, it has been used in a four-step chemoenzymatic strategy, including a biocatalytic step mediated by L-threonine transaldolase from Pseudomonas sp. (PsLTTA) to convert 4-nitrobenzaldehyde (1) to (2 S,3 R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid (2) followed by a three-step chemical reaction to obtain chloramphenicol .
Mécanisme D'action
Target of Action
It is used in chemical research , suggesting that it may interact with a variety of molecular targets depending on the specific context of the experiment.
Pharmacokinetics
It is slightly soluble in water , which could influence its absorption and distribution
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-3-(2-nitrophenyl)propanoic acid. It should be stored in a cool, dry, and well-ventilated place . It is incompatible with strong oxidizing agents, acids, and bases . These factors should be taken into account when using this compound in research.
Analyse Biochimique
Biochemical Properties
3-Amino-3-(2-nitrophenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids . Additionally, it may interact with nitroreductases, enzymes that reduce nitro groups to amines, thus influencing the compound’s reactivity and stability . These interactions are crucial for understanding the compound’s behavior in biological systems.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events . Furthermore, it can impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcriptional landscape of the cell . These effects highlight the compound’s potential as a tool for studying cellular functions and mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor for certain enzymes by mimicking the structure of natural substrates . Additionally, it can induce conformational changes in proteins, affecting their function and stability . These molecular interactions are essential for understanding how the compound exerts its effects in biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or signaling pathway activation . At higher doses, it can induce toxic or adverse effects, including cellular damage or organ dysfunction . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aminotransferases and nitroreductases, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s activity, stability, and overall impact on cellular functions. Additionally, the compound may influence metabolic flux and metabolite levels, contributing to its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, it may interact with intracellular binding proteins that influence its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism
Propriétés
IUPAC Name |
3-amino-3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-7(5-9(12)13)6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBOYULKNZTOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972231 | |
| Record name | 3-Amino-3-(2-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5678-48-8 | |
| Record name | β-Amino-2-nitrobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5678-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocinnamic acid, beta-amino-o-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005678488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-3-(2-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-3-(2-nitro-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-amino-3-(2-nitrophenyl)propanoic acid contribute to the photocleavable properties of the biomaterial described in the research?
A1: this compound acts as a photolabile linker within the biomaterial. It is incorporated into the oligopeptide Arg-Gly-Asp-Ser (RGDS) sequence. Upon exposure to UV irradiation, the nitrophenyl moiety within this compound undergoes photolysis, leading to the cleavage of the peptide from the material surface. [] This photocleavage allows for controlled detachment of cells from the material and enables applications such as 2D cell patterning and cell sheet engineering. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4S,6S)-4-hydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1221909.png)
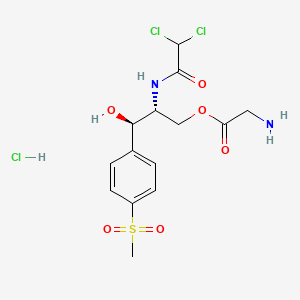

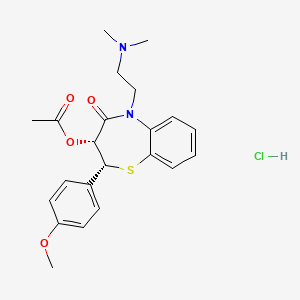

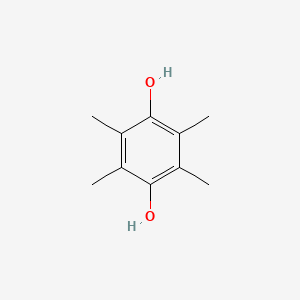
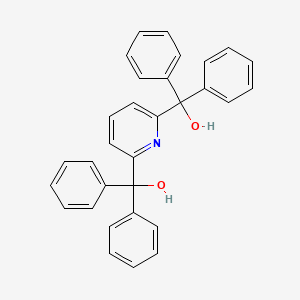

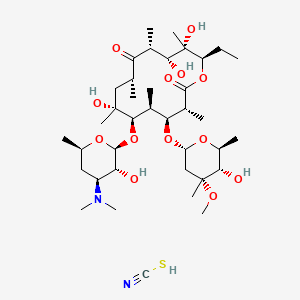
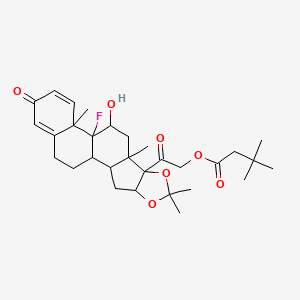
![2-methoxy-N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1221929.png)
![1-(3-Fluorophenyl)-3-[1-[(4-methyl-1-piperazinyl)-oxomethyl]cyclohexyl]urea](/img/structure/B1221930.png)
